Thiophene-3,4-dicarbaldehyde
Overview
Description
Thiophene-3,4-dicarbaldehyde is a chemical compound with the molecular formula C6H4O2S . It is also known by other names such as 3,4-Diformylthiophene and 3,4-Thiophenedicarboxaldehyde . This compound is a derivative of Thiophene, which is a sulfur-containing aromatic compound that closely resembles benzene in its chemical and physical properties .
Molecular Structure Analysis
The molecular structure of Thiophene-3,4-dicarbaldehyde consists of a five-membered ring made up of four carbon atoms and one sulfur atom . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons .
Physical And Chemical Properties Analysis
Thiophene-3,4-dicarbaldehyde has a molecular weight of 140.16 . It is predicted to have a boiling point of 293.9±25.0 °C and a density of 1.370±0.06 g/cm3 . The compound is typically stored at temperatures between 2-8°C .
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
Ion Optical Chemosensors
Heterocyclic aldehydes based on the thieno[3,2-b]thiophene core have been synthesized and studied for their potential application as optical chemosensors .
Synthesis of Complex Compounds
The versatility of the reactivity of heterocyclic aldehydes allows them to yield a wide range of more complex compounds .
Electronic Applications
Due to properties such as excellent energy storage capacity and easy synthesis, thiophene-based systems are considered highly potential contenders for electronic applications .
Mechanism of Action
Target of Action
Thiophene-3,4-dicarbaldehyde, also known as TT, is primarily used in the construction of covalent organic frameworks (COFs) due to its electron-rich properties . These COFs are the primary targets of TT and play a crucial role in various chemical reactions, particularly in photocatalysis .
Mode of Action
TT interacts with its targets through a condensation process, forming thienothiophene-based COFs . These COFs, such as TT-TAPB-COF and TT-TAPT-COF, are constructed by the condensation of TT with other compounds like 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) . The interaction of TT with these compounds results in the formation of highly crystalline COFs .
Biochemical Pathways
The biochemical pathways affected by TT primarily involve the oxidation of sulfides to sulfoxides . TT-based COFs, particularly TT-TAPT-COF, exhibit effective light-triggered charge separation and migration, leading to the oxidation of sulfides with molecular oxygen . This process results in the production of corresponding sulfoxides with excellent conversions and selectivities .
Result of Action
The action of TT results in the formation of highly crystalline COFs that exhibit excellent photocatalytic performance . These COFs, particularly TT-TAPT-COF, demonstrate superior performance in the oxidation of sulfides, producing corresponding sulfoxides with high conversions and selectivities .
Action Environment
The action, efficacy, and stability of TT can be influenced by various environmental factors. For instance, the presence of light is crucial for the photocatalytic performance of TT-based COFs . Additionally, the stability of these COFs can be affected by factors such as temperature and pH.
properties
IUPAC Name |
thiophene-3,4-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-1-5-3-9-4-6(5)2-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYSRLXIEWTZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483946 | |
Record name | thiophene-3,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-3,4-dicarbaldehyde | |
CAS RN |
1073-31-0 | |
Record name | thiophene-3,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions of Thiophene-3,4-dicarbaldehyde with aromatic amines and how is the reaction mechanism supported?
A1: Thiophene-3,4-dicarbaldehyde (1) exhibits interesting reactivity with aromatic amines depending on the reaction conditions. In the presence of 2-mercaptoethanol, it forms N-aryl-5,6-dihydro-4-oxo-4H-thieno[3,4-c]pyrroles (2) and N-aryl-4-arylimino-5,6-dihydro-4H-thieno[3,4-c]pyrroles (3) []. The reaction mechanism for these transformations has been investigated using labelling experiments and NMR spectral analysis, providing evidence for the proposed pathways [].
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